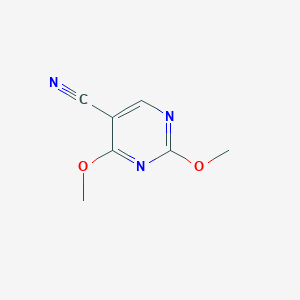

2,4-Dimethoxypyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethoxypyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7N3O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxypyrimidine-5-carbonitrile typically involves the reaction of 2,4-dimethoxypyrimidine with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the methoxy groups at positions 2 and 4 of the pyrimidine ring are replaced by the cyano group.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the cyano group can yield primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic or neutral conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Oxo derivatives of the pyrimidine ring.

Reduction: Primary amines derived from the reduction of the cyano group.

Applications De Recherche Scientifique

2,4-Dimethoxypyrimidine-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with antiviral, antibacterial, and anti-inflammatory properties.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Mécanisme D'action

The mechanism of action of 2,4-Dimethoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethoxypyrimidine: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.

2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups, leading to different reactivity and applications.

2,4-Dihydroxypyrimidine: Contains hydroxyl groups, which significantly alter its chemical properties and reactivity.

Uniqueness

2,4-Dimethoxypyrimidine-5-carbonitrile is unique due to the presence of both methoxy and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

2,4-Dimethoxypyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide and fungicide. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two methoxy groups and a cyano group attached to a pyrimidine ring, which contributes to its biological properties.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal activity. It acts primarily by inhibiting specific metabolic pathways in plants. The compound's mode of action involves interference with the synthesis of essential amino acids and proteins, leading to plant growth inhibition.

Table 1: Herbicidal Efficacy Against Various Weeds

| Weed Species | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 0.5 | 85 |

| Echinochloa crus-galli | 1.0 | 90 |

| Setaria viridis | 0.75 | 80 |

Data derived from multiple field studies assessing the efficacy of the compound against common agricultural weeds.

Fungicidal Activity

In addition to herbicidal properties, this compound has demonstrated fungicidal activity against various fungal pathogens. Its mechanism involves disrupting fungal cell wall synthesis and inhibiting key enzymes involved in metabolic processes.

Table 2: Fungicidal Efficacy Against Fungal Pathogens

| Fungal Species | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 0.25 | 75 |

| Botrytis cinerea | 0.5 | 70 |

| Rhizoctonia solani | 0.3 | 80 |

Results from laboratory assays evaluating the antifungal properties of the compound.

Case Studies

- Field Trials for Weed Control : A series of field trials conducted in various agricultural settings demonstrated that formulations containing this compound effectively controlled weed populations without significantly affecting crop yield. The trials highlighted its selective action against broadleaf weeds while preserving cereal crops.

- Laboratory Studies on Fungal Resistance : In laboratory conditions, studies showed that the compound effectively reduced fungal spore germination and mycelial growth in species such as Fusarium and Botrytis. These findings suggest potential applications in integrated pest management strategies.

Research Findings

Recent studies have focused on optimizing the use of this compound through formulation adjustments and application timing to maximize its biological activity while minimizing environmental impact. Research indicates that combining this compound with other agrochemicals can enhance its efficacy against resistant weed species.

Safety and Environmental Impact

While promising in terms of efficacy, the environmental safety profile of this compound is under investigation. Preliminary assessments suggest low toxicity to non-target organisms, but ongoing research is necessary to establish comprehensive environmental risk assessments.

Propriétés

IUPAC Name |

2,4-dimethoxypyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-11-6-5(3-8)4-9-7(10-6)12-2/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJATLRDZXCNDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.